Liral

Description

Structure

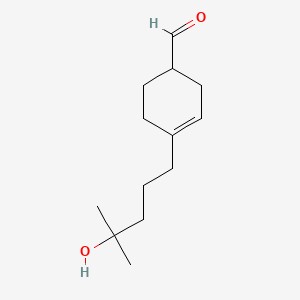

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-13(2,15)9-3-4-11-5-7-12(10-14)8-6-11/h5,10,12,15H,3-4,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMHZBNNECIKOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCC1=CCC(CC1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027970 | |

| Record name | 4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 3-Cyclohexene-1-carboxaldehyde, 4-(4-hydroxy-4-methylpentyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

31906-04-4 | |

| Record name | Liral | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31906-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyisohexyl 3-cyclohexene carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031906044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexene-1-carboxaldehyde, 4-(4-hydroxy-4-methylpentyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-hydroxy-4-methylpentyl)cyclohex-3-enecarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYISOHEXYL 3-CYCLOHEXENE CARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUE43B9Z2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on Liral (Hydroxyisohexyl 3-Cyclohexene Carboxaldehyde)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liral, with the IUPAC name 4-(4-hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde, is a synthetic fragrance ingredient known for its soft, delicate floral scent reminiscent of lily of the valley.[1][2] It has been widely used in a variety of consumer products, including perfumes, soaps, and cosmetics.[1] However, this compound is also recognized as a skin allergen, leading to restrictions on its use in cosmetic products.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and toxicological profile of this compound, with a focus on the molecular mechanisms of skin sensitization. Detailed experimental protocols and data are presented to support further research and development in the fields of toxicology and dermatology.

Chemical Identity and Properties

This compound is a mixture of isomers and is a colorless to light yellow, viscous liquid at room temperature.[4] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-(4-hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde | [5] |

| Synonyms | Hydroxyisohexyl 3-cyclohexene carboxaldehyde, Lyral | [5][6] |

| CAS Number | 31906-04-4 | [5][6] |

| Molecular Formula | C13H22O2 | [5][6] |

| Molecular Weight | 210.31 g/mol | [5][7] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 319 °C | |

| Flash Point | 94 °C | |

| Specific Gravity (20/20) | 1.00 | |

| Vapor Pressure | 0.000041 mm Hg @ 23° C | [8] |

| Log P | 2.1 | [8] |

Synthesis

The typical synthesis of this compound begins with the Diels-Alder reaction of myrcenol and acrolein. This reaction forms the cyclohexenecarbaldehyde intermediate. The synthesis is completed by an acid-catalyzed hydration of this intermediate, which forms the tertiary alcohol, yielding this compound.[3]

Analytical Methodologies

Gas chromatography-mass spectrometry (GC-MS) is a key analytical technique for the identification and quantification of this compound in various products. The mass spectrum of this compound provides a unique fragmentation pattern that serves as a fingerprint for its identification.[7] For the analysis of its metabolites, liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is employed to obtain detailed structural information.[7]

Toxicological Profile

The primary toxicological concern associated with this compound is its potential to cause allergic contact dermatitis, a type IV hypersensitivity reaction.[3] Due to its allergenic properties, its use in cosmetic products has been restricted by regulatory bodies.

Mitochondrial Toxicity

Research has indicated that this compound can be toxic to mitochondria. It has been shown to decrease intracellular ATP levels in a dose-dependent manner in HaCaT cells. Furthermore, this compound can inhibit the activity of Complexes I and II of the electron transport chain, which impairs oxidative phosphorylation and cellular energy production.[7]

Mechanism of Skin Sensitization

The process of skin sensitization by a chemical like this compound is a complex biological cascade. It is understood to involve a series of key events that are part of an Adverse Outcome Pathway (AOP).[9][10] The initial event is the covalent binding of the chemical (or its metabolites) to skin proteins, forming a hapten-protein conjugate.[9] This is followed by the activation of keratinocytes and dendritic cells.[10] The activated dendritic cells then migrate to the draining lymph nodes, where they present the antigen to T-cells, leading to their proliferation.[10] Subsequent exposure to the same chemical can then trigger a full-blown allergic reaction.

Caption: Proposed adverse outcome pathway for this compound-induced skin sensitization.

Experimental Protocols

A key in vivo assay for assessing the skin sensitization potential of chemicals is the Murine Local Lymph Node Assay (LLNA).[11][12][13]

Murine Local Lymph Node Assay (LLNA) Protocol

The LLNA measures the proliferation of lymphocytes in the draining lymph nodes of mice following topical application of a test substance.[12][13] An increase in proliferation is indicative of a sensitizing potential.[13]

Materials:

-

Test substance (this compound)

-

Vehicle (e.g., acetone:olive oil, 4:1)[14]

-

Positive control (e.g., a known sensitizer)

-

Mice (a minimum of four animals per dose group is recommended)[12]

Procedure:

-

Dosing: Apply the test material topically to the dorsum of the ears of the mice on three consecutive days (Day 0, 1, and 2).[11]

-

Proliferation Labeling: On Day 5, inject the mice with [³H]-methyl thymidine or BrdU.[11][13]

-

Tissue Collection: Five hours after injection, euthanize the mice and excise the draining auricular lymph nodes.[11]

-

Cell Preparation: Prepare single-cell suspensions of the lymph node cells.[11]

-

Measurement of Proliferation:

-

Data Analysis: Calculate the Stimulation Index (SI) by comparing the proliferation in the test groups to the vehicle-treated control group. An SI greater than 3 is typically considered a positive result, indicating a sensitizing potential.[13]

Caption: Experimental workflow for the Murine Local Lymph Node Assay (LLNA).

Conclusion

This compound is a synthetic fragrance with well-characterized chemical properties. While it has been valued in the fragrance industry for its pleasant scent, its potential to act as a skin allergen is a significant concern for human health. Understanding the chemical properties, synthesis, and, most importantly, the toxicological profile of this compound is crucial for researchers, scientists, and professionals in the cosmetic and chemical industries. The mechanism of skin sensitization, as outlined in the Adverse Outcome Pathway, provides a framework for the development of non-animal testing strategies. The detailed experimental protocol for the LLNA serves as a reference for the in vivo assessment of skin sensitization potential. Further research into the mitochondrial toxicity of this compound and the development of robust in vitro assays will continue to be important areas of investigation to ensure consumer safety.

References

- 1. leerall, 31906-04-4 [thegoodscentscompany.com]

- 2. cosmosweet.com [cosmosweet.com]

- 3. Hydroxymethylpentylcyclohexenecarboxaldehyde - Wikipedia [en.wikipedia.org]

- 4. Lyral | 31906-04-4 [amp.chemicalbook.com]

- 5. This compound | C13H22O2 | CID 91604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. Lyral | 31906-04-4 | Benchchem [benchchem.com]

- 8. iff.com [iff.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. Local lymph node assay - Wikipedia [en.wikipedia.org]

- 14. ftp.cdc.gov [ftp.cdc.gov]

An In-depth Technical Guide to the Synthesis of Butylphenyl Methylpropional

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary industrial synthesis pathway for Butylphenyl methylpropional, a synthetic aromatic aldehyde. The content herein is intended for an audience with a strong background in organic chemistry and chemical synthesis.

Introduction

Butylphenyl methylpropional, commonly known as Lilial, is a synthetic fragrance with a floral scent reminiscent of lily of the valley. It has been widely used in various consumer products, including cosmetics, perfumes, and cleaning agents. Chemically, it is 3-(4-tert-butylphenyl)-2-methylpropanal. This guide will focus on the most prevalent and industrially significant synthesis route, which proceeds via a two-step process: a crossed-aldol condensation followed by a catalytic hydrogenation.

Core Synthesis Pathway

The dominant industrial synthesis of Butylphenyl methylpropional involves two key transformations:

-

Crossed-Aldol Condensation: The synthesis commences with the base-catalyzed crossed-aldol condensation of 4-tert-butylbenzaldehyde and propionaldehyde. This reaction forms the unsaturated aldehyde intermediate, p-tert-butyl-α-methyl phenylpropenal.

-

Catalytic Hydrogenation: The intermediate is then subjected to catalytic hydrogenation to selectively reduce the carbon-carbon double bond, yielding the final product, Butylphenyl methylpropional.

Visualization of the Synthesis Pathway

Caption: Overall synthesis pathway of Butylphenyl methylpropional.

Experimental Protocols

The following protocols are based on industrially relevant procedures and provide a detailed methodology for each key step.

Step 1: Synthesis of p-tert-butyl-α-methyl phenylpropenal (Aldol Condensation)

This procedure is adapted from a patented industrial method, optimized for high yield and purity.

Experimental Workflow:

Caption: Workflow for the aldol condensation step.

Materials and Reagents:

-

4-tert-butylbenzaldehyde (TBB)

-

Propionaldehyde

-

Potassium hydroxide (KOH)

-

Anhydrous methanol

-

Nitrogen gas (for inert atmosphere)

Procedure:

-

Under a nitrogen atmosphere, a suitable reaction vessel is charged with 110.5 kg of 4-tert-butylbenzaldehyde, 75 kg of anhydrous methanol, and 3 kg of potassium hydroxide.

-

The mixture is stirred and the temperature is controlled at 20°C.

-

A solution of propionaldehyde in methanol (prepared by diluting propionaldehyde) is added dropwise to the reaction mixture over a period of 7 hours.

-

Throughout the addition, the reaction temperature is maintained at 20°C. The product, p-tert-butyl-α-methyl phenylpropenal, will gradually precipitate out of solution.

-

After the addition is complete, the reaction is allowed to stir for an additional hour at 20°C to ensure completion.

-

The solid product is collected by filtration.

-

The collected solid is washed with cold methanol to remove any unreacted starting materials and byproducts.

-

The final product is dried under vacuum.

Step 2: Synthesis of Butylphenyl methylpropional (Catalytic Hydrogenation)

This protocol outlines the selective hydrogenation of the unsaturated aldehyde intermediate.

Experimental Workflow:

Caption: Workflow for the catalytic hydrogenation step.

Materials and Reagents:

-

p-tert-butyl-α-methyl phenylpropenal

-

Ethanol

-

Palladium on carbon (Pd/C) catalyst (e.g., 5% Pd)

-

Hydrogen gas

Procedure:

-

A high-pressure autoclave is charged with 30 g of p-tert-butyl-α-methyl phenylpropenal, 60 g of ethanol, and a catalytic amount of Pd/C.

-

The autoclave is sealed and purged with nitrogen gas, followed by purging with hydrogen gas.

-

The autoclave is pressurized with hydrogen to 2.0 MPa.

-

The reaction mixture is heated to 50°C and stirred for 8 hours.

-

The reaction progress is monitored by gas chromatography (GC) until the starting material is consumed.

-

After the reaction is complete, the autoclave is cooled to room temperature and the excess hydrogen pressure is carefully vented.

-

The reaction mixture is filtered to remove the Pd/C catalyst.

-

The ethanol is removed under reduced pressure, and the crude product is purified by vacuum distillation (boiling point approximately 100-120°C at 20 Pa) to yield pure Butylphenyl methylpropional.[1]

Quantitative Data

The following table summarizes the key quantitative data for the described synthesis pathway.

| Step | Product | Catalyst | Solvent | Temperature | Pressure | Reaction Time | Yield | Purity |

| 1. Aldol Condensation | p-tert-butyl-α-methyl phenylpropenal | Potassium hydroxide (KOH) | Methanol | 20°C | Ambient | ~8 hours | >93% | >98% |

| 2. Catalytic Hydrogenation | Butylphenyl methylpropional | Palladium on carbon (Pd/C) | Ethanol | 50°C | 2.0 MPa | 8 hours | ~80% | >97% |

Alternative Synthesis Route

An alternative synthesis route involves the alkylation of α-methyldihydrocinnamyl alcohol with tert-butyl chloride or isobutene, followed by dehydrogenation. However, the aldol condensation route is generally more common in industrial applications.

Conclusion

The synthesis of Butylphenyl methylpropional is a well-established industrial process. The two-step pathway involving an initial aldol condensation followed by catalytic hydrogenation provides a reliable and high-yielding route to this fragrance ingredient. Careful control of reaction parameters, particularly temperature in the aldol condensation and pressure in the hydrogenation, is crucial for achieving high purity and yield of the final product. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and professionals in the field of chemical synthesis.

References

Toxicological Profile of Butylphenyl Methylpropional: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Butylphenyl Methylpropional (p-BMHCA), commonly known as Lilial, is a synthetic fragrance ingredient that has been widely used in a variety of consumer products. However, mounting toxicological evidence, particularly concerning its reproductive toxicity, has led to significant regulatory restrictions, including a ban on its use in cosmetics in the European Union and the United Kingdom. This technical guide provides a comprehensive overview of the toxicological profile of Butylphenyl Methylpropional, consolidating key data from non-clinical studies. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and safety assessment. The information presented herein is based on evaluations by major regulatory bodies, including the Scientific Committee on Consumer Safety (SCCS).

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 2-(4-tert-Butylbenzyl)propionaldehyde | [SCCS/1591/17] |

| INCI Name | Butylphenyl Methylpropional | [SCCS/1591/17] |

| Common Name | Lilial, p-BMHCA | [SCCS/1591/17] |

| CAS Number | 80-54-6 | [SCCS/1591/17] |

| EC Number | 201-289-8 | [SCCS/1591/17] |

| Molecular Formula | C14H20O | Wikipedia |

| Molecular Weight | 204.31 g/mol | Wikipedia |

| Physical State | Colorless to pale yellow liquid | Cosmetics Info |

| Odor | Strong, floral, reminiscent of lily of the valley | [1] |

| Purity | Typically ≥99.5% (w/w) | [2] |

| Stability | Susceptible to auto-oxidation; stabilized with alpha-tocopherol | [2][3] |

Toxicological Data

Acute Toxicity

Table 1: Acute Toxicity of Butylphenyl Methylpropional

| Route | Species | Guideline | LD50/LC50 | 95% Confidence Limits | Reference |

| Oral | Rat | Based on OECD 401 | 1390 mg/kg bw | 1019 - 1867 mg/kg bw | [SCCS/1540/14] |

| Dermal | Rabbit | - | >5000 mg/kg bw | - | [SCCS/1540/14] |

| Dermal | Rat | - | >2000 mg/kg bw | - | [SCCS/1540/14] |

| Inhalation | Rat | - | No mortalities at saturated atmosphere (7h) | - | [SCCS/1540/14] |

Sub-chronic Toxicity

Table 2: 90-Day Sub-chronic Oral Toxicity in Rats

| Endpoint | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Observations at LOAEL | Reference |

| Systemic Toxicity (males & females) | 5 | 25 | Decreased plasma cholinesterase activity, effects on adrenal glands (females) | [4][5] |

| Testicular Toxicity (males) | 25 | 50 | Testicular toxicity and spermatotoxic effects | [4][5] |

Reproductive and Developmental Toxicity

Table 3: Reproductive and Developmental Toxicity

| Study Type | Species | NOAEL (mg/kg bw/day) | Key Findings | Reference |

| Extended One-Generation Reproduction Toxicity Study (EOGRTS) | Rat | 3 (systemic toxicity in F0, F1, and adolescent animals) | Liver toxicity | [4] |

| Developmental Toxicity | Rat | 5 (maternal and prenatal) | Developmental toxicity accompanied by systemic toxicity in dams | [6] |

Skin Sensitization

Table 4: Skin Sensitization Potential (Local Lymph Node Assay - LLNA)

| Vehicle | EC3 Value | Classification | Reference |

| Ethanol | 2.9% | Sensitizer | RIFM |

| Diethyl Phthalate (DEP) | 4.1% | Sensitizer | RIFM |

*EC3 (Estimated Concentration to produce a 3-fold increase in lymphocyte proliferation) is a measure of the allergenic potency.

Genotoxicity

Carcinogenicity

No long-term carcinogenicity studies are available for Butylphenyl Methylpropional.[4] However, the absence of pre-neoplastic lesions in short-term toxicity studies and the negative in vivo genotoxicity data suggest a low carcinogenic potential.[4]

Experimental Protocols

Acute Oral Toxicity (LD50 in Rats)

-

Guideline: Based on OECD Test Guideline 401.

-

Species: Wistar rats (5 males and 5 females per group).

-

Vehicle: 0.5% aqueous solution of carboxymethyl cellulose.

-

Administration: Single oral gavage.

-

Dose Levels: 681, 1000, 1470, 2150, and 3160 mg/kg bw.

-

Observation Period: 14 days.

-

Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross pathology at necropsy. [SCCS/1540/14]

90-Day Sub-chronic Oral Toxicity Study in Rats

-

Guideline: OECD Test Guideline 408.

-

Species: Wistar rats.

-

Administration: Daily oral gavage for 90 days.

-

Dose Levels: 0, 5, 25, and 50 mg/kg bw/day.

-

Endpoints: Clinical signs, body weight, food consumption, hematology, clinical chemistry (including plasma cholinesterase), urinalysis, organ weights, and comprehensive histopathology of tissues and organs. Special attention was given to the male reproductive organs. [SCCS/1540/14, 4]

Extended One-Generation Reproduction Toxicity Study (EOGRTS)

-

Guideline: Based on OECD Test Guideline 443.

-

Species: Wistar rats.

-

Administration: Oral administration of encapsulated Butylphenyl Methylpropional.

-

Dose Levels: 1, 3, or 10 mg/kg bw/day.

-

Study Design: The test substance was administered to young male and female rats (F0 generation) before mating, during mating, gestation, and lactation. The F1 offspring were also evaluated for developmental and reproductive endpoints.

-

Endpoints:

Skin Irritation in Rabbits

-

Method: Based on the method described in Annex V of EEC Directive 79/831.

-

Species: New Zealand White rabbits.

-

Application: 0.5 mL of the neat test substance was applied to a 2.5 cm square surgical lint patch on the clipped skin of the flank. The application site was covered with an occlusive dressing for 4 hours.

-

Observation Period: Scoring for erythema and edema was performed at 1, 24, 48, and 72 hours after patch removal.

-

Results: Neat Butylphenyl Methylpropional was found to be irritating to the skin of rabbits. [SCCS/1540/14]

Skin Sensitization: Local Lymph Node Assay (LLNA)

-

Guideline: OECD Test Guideline 429.

-

Species: CBA/Ca or CBA/J mice.

-

Application: The test substance is applied to the dorsal surface of each ear for three consecutive days.

-

Endpoint: Proliferation of lymphocytes in the draining auricular lymph nodes is measured on day 6 by the incorporation of 3H-methyl thymidine. A substance is classified as a sensitizer if the Stimulation Index (SI) is 3 or greater. The EC3 value is the estimated concentration of the chemical required to produce a stimulation index of 3.

Visualizations: Pathways and Workflows

Proposed Mechanism of Testicular Toxicity

Recent research suggests that the reproductive toxicity of Butylphenyl Methylpropional may not be primarily mediated by endocrine disruption but rather through direct cellular toxicity. A proposed mechanism involves the induction of mitochondrial dysfunction.

Caption: Proposed mitochondrial toxicity pathway of Butylphenyl Methylpropional in testicular cells.

Experimental Workflow for Skin Sensitization (LLNA)

The Local Lymph Node Assay (LLNA) is a standard in vivo method for assessing the skin sensitization potential of a substance.

References

- 1. lesielle.com [lesielle.com]

- 2. researchgate.net [researchgate.net]

- 3. phfscience.nz [phfscience.nz]

- 4. ec.europa.eu [ec.europa.eu]

- 5. Toxicological investigation of lilial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Add Butylphenyl Methypropionial to Your Never List — Dr. Lora Shahine [drlorashahine.com]

- 7. health.ec.europa.eu [health.ec.europa.eu]

- 8. researchgate.net [researchgate.net]

The Endocrine Disruption Potential of Liral (Hydroxyisohexyl 3-Cyclohexene Carboxaldehyde): A Toxicological Overview and Framework for Assessment

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Liral, chemically known as Hydroxyisohexyl 3-Cyclohexene Carboxaldehyde (HICC), is a synthetic fragrance ingredient that has been widely used in a variety of consumer products. Due to its significant potential to cause skin sensitization, its use in cosmetic products has been prohibited in many jurisdictions. While the allergenic properties of this compound are well-documented, its potential to act as an endocrine disruptor has not been a primary focus of regulatory assessment. This technical guide provides a comprehensive overview of the current state of knowledge regarding the endocrine disruption potential of this compound. A thorough review of publicly available scientific literature and regulatory assessments reveals a notable absence of direct evidence or dedicated studies on the estrogenic, androgenic, or thyroid-disrupting activities of this compound. In light of this data gap, this document also serves as a broader technical guide, outlining the fundamental principles of endocrine disruption and the standardized methodologies employed to assess such effects for any chemical substance.

This compound (HICC): Chemical Identity and Regulatory Status

This compound is a synthetic aldehyde fragrance ingredient recognized for its floral scent.[1] It is also known by its trade name, Lyral®.[1] Historically, it was a common component in perfumes, deodorants, shampoos, and other toiletries.[1][2][3]

The primary toxicological concern associated with this compound is its capacity to induce contact allergy.[4][5] Numerous studies and dermatological reports have identified it as a frequent cause of contact dermatitis in consumers.[5] Consequently, regulatory bodies such as the European Commission's Scientific Committee on Consumer Safety (SCCS) have issued opinions recommending its prohibition in cosmetic products.[3][4] This has led to a ban on its use in cosmetics in the European Union and other regions.

Endocrine Disruption: A General Overview

Endocrine-disrupting chemicals (EDCs) are exogenous substances that can interfere with any aspect of hormone action.[6][7][8] The endocrine system is a complex network of glands and hormones that regulates a wide array of physiological processes, including development, reproduction, metabolism, and mood.[6][9] EDCs can exert their effects through various mechanisms, including:

-

Mimicking endogenous hormones: EDCs can bind to hormone receptors and elicit a response similar to that of the natural hormone.[6]

-

Blocking hormone receptors: They can occupy the binding site of a hormone receptor without activating it, thereby preventing the natural hormone from binding and exerting its effect.[6]

-

Altering hormone synthesis, metabolism, or transport: EDCs can interfere with the production, breakdown, or distribution of hormones in the body.[6][7]

Concerns about EDCs stem from their potential to cause adverse health effects, particularly during sensitive life stages such as fetal development and early childhood.[6][9]

Assessment of Endocrine Disruption Potential: Key Modalities

A comprehensive assessment of a chemical's endocrine-disrupting potential typically involves a tiered approach, starting with in vitro assays and progressing to in vivo studies if concerns are raised. The primary modalities of endocrine disruption that are evaluated are estrogenicity, androgenicity, and thyroid hormone disruption.

Estrogenic and Anti-Estrogenic Activity

Estrogenic activity refers to the ability of a substance to mimic the effects of estrogen, the primary female sex hormone. Conversely, anti-estrogenic activity is the ability to block the effects of estrogen.

Signaling Pathway: Estrogens, like 17β-estradiol, primarily act by binding to two nuclear receptors: Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ). Upon ligand binding, the receptor dimerizes, translocates to the nucleus, and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

Figure 1: Simplified Estrogen Receptor Signaling Pathway.

Experimental Protocols:

-

In Vitro Assays:

-

Receptor Binding Assays: These assays quantify the ability of a test chemical to compete with a radiolabeled estrogen for binding to purified ERα or ERβ. This provides information on the binding affinity of the substance for the receptor.

-

Transcriptional Activation Assays (e.g., ER-CALUX®, YES/YAS): These assays use engineered cell lines (e.g., human breast cancer cells like T47D or MCF-7, or yeast) that contain an estrogen receptor and a reporter gene (e.g., luciferase or β-galactosidase) under the control of EREs. An increase in reporter gene activity in the presence of the test chemical indicates estrogenic activity.[10]

-

-

In Vivo Assays:

-

Uterotrophic Assay: This assay, typically conducted in immature or ovariectomized female rodents, is considered the gold standard for assessing estrogenic activity. An increase in uterine weight after exposure to a test chemical is a hallmark of an estrogenic effect.

-

Hershberger Assay: While primarily for androgenic activity, this assay in castrated male rats can also provide data on potential estrogenic effects by examining effects on estrogen-sensitive tissues.

-

Androgenic and Anti-Androgenic Activity

Androgenic activity refers to the ability of a substance to mimic the effects of androgens (e.g., testosterone), the primary male sex hormones. Anti-androgenic activity is the ability to block these effects.

Signaling Pathway: Androgens bind to the Androgen Receptor (AR), a nuclear receptor. Similar to the ER, the ligand-bound AR forms a dimer, translocates to the nucleus, and binds to Androgen Response Elements (AREs) on the DNA to regulate gene expression. Some progestins, which are synthetic versions of progesterone, can also have androgenic or anti-androgenic effects.[11][12]

Figure 2: Simplified Androgen Receptor Signaling Pathway.

Experimental Protocols:

-

In Vitro Assays:

-

Receptor Binding Assays: Similar to the estrogen receptor assays, these measure the ability of a chemical to compete with a radiolabeled androgen for binding to the AR.

-

Transcriptional Activation Assays (e.g., AR-CALUX®): These utilize cell lines containing the AR and an ARE-driven reporter gene to detect agonistic or antagonistic activity.

-

-

In Vivo Assays:

-

Hershberger Assay: This is the standard in vivo assay for androgenic and anti-androgenic activity. It uses castrated male rats and measures the weight of androgen-dependent tissues (e.g., ventral prostate, seminal vesicles) after exposure to the test substance alone (to detect androgenic activity) or in combination with testosterone (to detect anti-androgenic activity).

-

Thyroid Hormone Disruption

Thyroid disruptors are chemicals that interfere with the synthesis, transport, metabolism, or action of thyroid hormones (thyroxine (T4) and triiodothyronine (T3)).[7][13][14][15] These hormones are crucial for metabolism, growth, and neurodevelopment.

Signaling Pathway: The thyroid system is regulated by the hypothalamic-pituitary-thyroid (HPT) axis. The hypothalamus releases thyrotropin-releasing hormone (TRH), which stimulates the pituitary to release thyroid-stimulating hormone (TSH). TSH then acts on the thyroid gland to produce T4 and T3. These hormones then act on target cells by binding to thyroid hormone receptors (TRs).

Figure 3: The Hypothalamic-Pituitary-Thyroid (HPT) Axis.

Experimental Protocols:

-

In Vitro Assays: Assays are available to assess inhibition of key enzymes in thyroid hormone synthesis (e.g., thyroid peroxidase), binding to transport proteins (e.g., transthyretin), and activation of thyroid hormone receptors.

-

In Vivo Assays:

-

Amphibian Metamorphosis Assay: This assay uses frog tadpoles, as their metamorphosis is highly dependent on thyroid hormones. Delays or accelerations in metamorphosis can indicate thyroid disruption.

-

Rodent Studies: In vivo studies in rodents can assess for changes in circulating levels of TSH, T4, and T3, as well as histopathological changes in the thyroid gland.

-

Proposed Framework for Assessing the Endocrine Disruption Potential of this compound

Given the absence of data for this compound, a systematic investigation would be required to characterize its potential endocrine-disrupting properties. A tiered testing strategy, as outlined below, would be appropriate.

Figure 4: Tiered Experimental Workflow for Endocrine Disruptor Screening.

Data Tables: A Template for Reporting

Should data on the endocrine disruption potential of this compound become available, it should be presented in a clear and structured format to allow for easy comparison and interpretation. The following tables serve as templates for how such quantitative data could be organized.

Table 1: In Vitro Estrogenic and Androgenic Activity of this compound

| Assay Type | Receptor | Endpoint | Result (e.g., IC50, EC50) | Potency Relative to Control |

|---|---|---|---|---|

| Receptor Binding | ERα | IC50 | Data Not Available | Data Not Available |

| Receptor Binding | ERβ | IC50 | Data Not Available | Data Not Available |

| Transcriptional Activation | ERα | EC50 | Data Not Available | Data Not Available |

| Receptor Binding | AR | IC50 | Data Not Available | Data Not Available |

| Transcriptional Activation | AR | EC50 | Data Not Available | Data Not Available |

| Transcriptional Activation (Antagonist) | AR | IC50 | Data Not Available | Data Not Available |

Table 2: In Vivo Endocrine Activity of this compound

| Assay | Species | Endpoint | Dose Levels Tested | Result |

|---|---|---|---|---|

| Uterotrophic Assay | Rat | Uterine Weight | Data Not Available | Data Not Available |

| Hershberger Assay | Rat | Ventral Prostate Weight | Data Not Available | Data Not Available |

| Amphibian Metamorphosis | Frog | Time to Metamorphosis | Data Not Available | Data Not Available |

| 28-Day Rodent Study | Rat | TSH, T3, T4 Levels | Data Not Available | Data Not Available |

Conclusion

The current body of scientific and regulatory literature on this compound (HICC) is predominantly focused on its properties as a skin sensitizer. There is a clear and significant data gap regarding its potential to act as an endocrine disruptor. While no direct evidence suggests that this compound poses a risk to the endocrine system, the absence of data does not equate to an absence of hazard. For a chemical that has seen widespread use in consumer products, a comprehensive toxicological profile, including an assessment of endocrine-disrupting potential, is crucial for a complete understanding of its impact on human health. The experimental frameworks and methodologies detailed in this guide provide a clear pathway for any future research aimed at addressing this knowledge gap for this compound or any other chemical substance of interest.

References

- 1. Hydroxyisohexyl 3-cyclohexene Carboxaldehyde | Lyral | Cosmetic Ingredients Guide [ci.guide]

- 2. HYDROXYISOHEXYL 3-CYCLOHEXENE CARBOXALDEHYDE – Ingredient - COSMILE Europe [cosmileeurope.eu]

- 3. ec.europa.eu [ec.europa.eu]

- 4. ec.europa.eu [ec.europa.eu]

- 5. hydroxyisohexyl 3-cyclohexene carboxaldehyde: Topics by Science.gov [science.gov]

- 6. endocrine.org [endocrine.org]

- 7. Thyroid Disrupting Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endocrine Disruptors | National Institute of Environmental Health Sciences [niehs.nih.gov]

- 9. Consideration of endocrine-related effects in risk assessment - Canada.ca [canada.ca]

- 10. Estrogenic activity of estradiol and its metabolites in the ER-CALUX assay with human T47D breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Progestogens with antiandrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What Are Androgens In Contraception? | The Lowdown [thelowdown.com]

- 13. Thyroid Disruption: Mechanisms and Clinical Implications in Human Health | Semantic Scholar [semanticscholar.org]

- 14. altmedrev.com [altmedrev.com]

- 15. Thyroid disruptors and their possible clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Reproductive Toxicity of Lilial

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lilial, with the chemical name p-tert-butyl-alpha-methylhydrocinnamic aldehyde (p-BMHCA), is a synthetic fragrance ingredient that has been widely used in various consumer products. However, due to concerns regarding its reproductive toxicity, its use has been banned in cosmetics in the European Union since March 2022 and will be restricted in California from 2027.[1] This technical guide provides a comprehensive overview of the key reproductive toxicity studies on Lilial, focusing on quantitative data, experimental methodologies, and the potential mechanisms of action. The information is primarily derived from the final opinion of the Scientific Committee on Consumer Safety (SCCS/1591/17) and other relevant toxicological studies.

In Vivo Reproductive Toxicity Studies

The primary evidence for Lilial's reproductive toxicity comes from oral administration studies in Wistar rats. The key findings from these studies are summarized below.

Data Presentation

Table 1: Summary of a 28-Day Oral Toxicity Study in Rats

| Parameter | Control | 5 mg/kg bw/day | 50 mg/kg bw/day | 250 mg/kg bw/day |

| Parental Male Systemic Toxicity | ||||

| Relative Liver Weight | No data | No data | Increased | Increased |

| Parental Male Reproductive Toxicity | ||||

| Absolute Testes Weight | No data | No data | Reduced | Reduced |

| Relative Testes Weight | No data | No data | Reduced | Reduced |

| Testicular Histopathology | Normal | Normal | Seminiferous tubular atrophy, germ cell sloughing, Leydig cell hyperplasia | Severe seminiferous tubular atrophy, germ cell sloughing, Leydig cell hyperplasia |

| NOAEL (No Observed Adverse Effect Level) | ||||

| Systemic Toxicity | 5 mg/kg bw/day | |||

| Reproductive Toxicity | 5 mg/kg bw/day |

Table 2: Summary of a One-Generation Reproductive Toxicity Study in Rats (OECD TG 415)

| Parameter | Control | 5 mg/kg bw/day | 15 mg/kg bw/day | 50 mg/kg bw/day |

| Parental Male Reproductive Toxicity | ||||

| Absolute Testes Weight | No data | No data | No data | Significantly Reduced |

| Testicular Histopathology | Normal | Normal | Normal | Seminiferous tubular atrophy, germ cell sloughing |

| Parental Female Reproductive Toxicity | ||||

| No adverse effects observed | ||||

| Offspring (F1 Generation) | ||||

| No adverse effects on viability, growth, or development | ||||

| NOAEL (No Observed Adverse Effect Level) | ||||

| Parental Male Reproductive Toxicity | 15 mg/kg bw/day | |||

| Parental Female Reproductive Toxicity | 50 mg/kg bw/day | |||

| Offspring Development | 50 mg/kg bw/day |

Table 3: Summary of a Developmental Toxicity Study in Rats (Oral Gavage)

| Parameter | Control | 10 mg/kg bw/day | 45 mg/kg bw/day | 80 mg/kg bw/day |

| Maternal Toxicity | ||||

| Clinical Signs (salivation, hair loss) | - | - | Observed | Observed |

| Body Weight Gain | Normal | Normal | Reduced | Reduced |

| Food Consumption | Normal | Normal | Reduced | Reduced |

| Developmental Toxicity | ||||

| No adverse effects on fetal development | ||||

| NOAEL (No Observed Adverse Effect Level) | ||||

| Maternal Toxicity | 10 mg/kg bw/day | |||

| Developmental Toxicity | 80 mg/kg bw/day |

Experimental Protocols

2.2.1. 28-Day Oral Toxicity Study in Rats

-

Test Guideline: Not explicitly stated, but followed principles of repeated dose toxicity studies.

-

Species/Strain: Wistar rats.

-

Route of Administration: Oral gavage.

-

Dose Levels: 0, 5, 50, and 250 mg/kg body weight/day.

-

Duration of Treatment: 28 days.

-

Key Endpoints Evaluated:

-

Clinical signs of toxicity.

-

Body weight and food consumption.

-

Hematology and clinical chemistry.

-

Gross pathology at necropsy.

-

Organ weights (including liver and testes).

-

Histopathological examination of major organs and tissues, with a focus on the reproductive organs.

-

2.2.2. One-Generation Reproductive Toxicity Study in Rats

-

Test Guideline: OECD Test Guideline 415 (One-Generation Reproduction Toxicity Study).

-

Species/Strain: Wistar rats.

-

Route of Administration: Oral (dietary administration).

-

Dose Levels: 0, 5, 15, and 50 mg/kg body weight/day.

-

Duration of Treatment: P-generation males and females were treated for a pre-mating period, during mating, and for females, throughout gestation and lactation. F1 offspring were not directly dosed but exposed via lactation.

-

Key Endpoints Evaluated:

-

Parental (P) Generation:

-

Reproductive performance (mating, fertility, gestation length).

-

Clinical observations and body weight.

-

Organ weights (including reproductive organs).

-

Sperm analysis (motility, morphology, count).

-

Estrous cycle monitoring.

-

Histopathology of reproductive organs.

-

-

Offspring (F1) Generation:

-

Viability (live births, survival to weaning).

-

Clinical signs.

-

Body weight development.

-

Sexual maturation landmarks (anogenital distance, vaginal opening, preputial separation).

-

-

2.2.3. Developmental Toxicity Study in Rats

-

Test Guideline: Not explicitly stated, but followed principles of developmental toxicity studies.

-

Species/Strain: Wistar rats.

-

Route of Administration: Oral gavage.

-

Dose Levels: 0, 10, 45, and 80 mg/kg body weight/day.

-

Duration of Treatment: Gestation days 6 through 15.

-

Key Endpoints Evaluated:

-

Maternal (Dams):

-

Clinical signs of toxicity.

-

Body weight and food consumption.

-

Uterine contents (number of corpora lutea, implantations, resorptions, live/dead fetuses).

-

-

Fetal:

-

External, visceral, and skeletal examinations for malformations and variations.

-

Fetal body weight.

-

-

Potential Mechanism of Testicular Toxicity

The SCCS concluded that the reproductive toxicity of Lilial is likely due to direct testicular toxicity rather than an endocrine-mediated mechanism. Recent in vitro research has suggested a potential mechanism involving mitochondrial dysfunction.[1]

A study by Usta et al. (2023) on HaCaT cells indicated that Lilial could induce mitochondrial toxicity by targeting respiratory chain complexes I and II.[1] This inhibition of the electron transport chain can lead to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), resulting in oxidative stress.[1] Oxidative stress is a known factor in testicular damage, leading to germ cell apoptosis and impaired spermatogenesis.

Mandatory Visualization: Signaling Pathways and Workflows

Caption: Workflow of a one-generation reproductive toxicity study.

References

Allergic Contact Dermatitis Caused by Hydroxycitronellal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxycitronellal, a widely used fragrance ingredient, is a well-established cause of allergic contact dermatitis (ACD), a T-cell mediated delayed-type hypersensitivity reaction. This technical guide provides an in-depth overview of the current scientific understanding of hydroxycitronellal-induced ACD. It covers the clinical and epidemiological aspects, the underlying immunopathological mechanisms, and the established and emerging methodologies for its assessment. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and safety assessment, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways to facilitate a deeper understanding of this common fragrance allergen.

Introduction to Hydroxycitronellal and Allergic Contact Dermatitis

Hydroxycitronellal (7-hydroxy-3,7-dimethyloctanal) is a synthetic fragrance chemical with a floral scent reminiscent of lily of the valley.[1] It is a common ingredient in a vast array of consumer products, including perfumes, deodorants, soaps, and cosmetics.[2][3] Allergic contact dermatitis is a common inflammatory skin condition characterized by erythematous, papular, and vesicular lesions that are often accompanied by pruritus.[4] It is a type IV delayed hypersensitivity reaction initiated by the contact of a susceptible individual with a chemical allergen, such as hydroxycitronellal.[5]

The development of ACD is a two-phase process: a sensitization phase upon initial contact with the allergen, and an elicitation phase upon subsequent re-exposure.[5] During sensitization, the chemical allergen, a small molecule known as a hapten, penetrates the skin and forms covalent bonds with endogenous proteins. This hapten-protein complex is then processed by antigen-presenting cells (APCs), primarily Langerhans cells and dermal dendritic cells, which migrate to the draining lymph nodes to prime naive T-cells. Upon re-exposure, these now sensitized T-cells recognize the hapten-protein complex, leading to a cascade of inflammatory responses that manifest as the clinical symptoms of ACD.

Pathophysiology of Hydroxycitronellal-Induced ACD

The immunobiological mechanisms underlying ACD to hydroxycitronellal involve a complex interplay between skin cells, immune cells, and the hapten itself.

Haptenation: The Molecular Initiating Event

As a hapten, hydroxycitronellal is not immunogenic on its own. It becomes an allergen after covalently binding to skin proteins, a process known as haptenation.[6][7] This is the molecular initiating event in the adverse outcome pathway (AOP) for skin sensitization. The aldehyde group in hydroxycitronellal is chemically reactive and can form Schiff bases with the amino groups of lysine and arginine residues in proteins.[6]

Keratinocyte Activation

Keratinocytes, the primary cells of the epidermis, are not passive bystanders in ACD. Upon exposure to haptens like hydroxycitronellal, they become activated and release a variety of pro-inflammatory mediators, including cytokines (e.g., IL-1α, IL-1β, TNF-α) and chemokines (e.g., CXCL8/IL-8, CCL2, CCL20). This creates a pro-inflammatory microenvironment that is crucial for the recruitment and activation of immune cells. The activation of the Keap1-Nrf2 pathway is a key cellular stress response to electrophilic chemicals, leading to the expression of cytoprotective genes.

Dendritic Cell Activation and T-Cell Priming

Dendritic cells (DCs), particularly Langerhans cells in the epidermis, are the key APCs in the sensitization phase. They take up the hapten-protein adducts, become activated, and migrate to the draining lymph nodes. During this migration, they mature and upregulate the expression of co-stimulatory molecules (CD80, CD86) and MHC class II molecules, which present the processed haptenated peptides to naive T-cells. This interaction, along with signals from cytokines like IL-12 and IL-18, leads to the clonal expansion and differentiation of hapten-specific CD4+ (T-helper) and CD8+ (cytotoxic) T-cells.

Elicitation Phase

Upon re-exposure to hydroxycitronellal, sensitized T-cells in the circulation are recruited to the skin. These effector T-cells, upon recognizing the hapten-protein adducts presented by APCs, release a barrage of cytokines, such as interferon-gamma (IFN-γ) and IL-17. This leads to the recruitment of other inflammatory cells, including macrophages and neutrophils, and results in the characteristic inflammatory skin reaction of ACD.

Quantitative Data on Hydroxycitronellal Sensitization

The sensitizing potential of hydroxycitronellal has been evaluated in numerous human and in vitro studies. The following tables summarize key quantitative findings.

Table 1: Human Sensitization Data for Hydroxycitronellal

| Study Type | Induction Concentration | Challenge Concentration | Number of Subjects | Sensitization Rate (%) | Reference |

| Human Maximization Test | 5% | - | - | 0 | [8] |

| Human Maximization Test | 10% | - | 25 | 8 | [8] |

| Human Maximization Test | 12% | - | - | High (8 of 11 tests showed sensitization) | [8] |

| Modified HRIPT | 2.5% - 7.5% | 5% and 7.5% | 197 | 1 | [8] |

Table 2: In Vitro Dose-Response Data for Hydroxycitronellal

| Assay | Endpoint | Effective Concentration (EC) / Threshold | Result | Reference |

| Direct Peptide Reactivity Assay (DPRA) | Cysteine and Lysine Depletion | Mean depletion of 6.38% for classification | Weak sensitizer | [9] |

| KeratinoSens™ (OECD TG 442D) | Nrf2-dependent gene induction (luciferase activity) | EC1.5 (concentration for 1.5-fold induction) | Positive | [4] |

| h-CLAT (OECD TG 442E) | Upregulation of CD86 and CD54 expression | CV75 (concentration for 75% cell viability) | Positive | [4][10] |

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of the skin sensitization potential of chemicals like hydroxycitronellal.

Patch Testing

Patch testing is the gold standard for the diagnosis of ACD in humans.

-

Objective: To identify individuals sensitized to hydroxycitronellal.

-

Methodology:

-

Allergen Preparation: Hydroxycitronellal is typically prepared at a concentration of 1.0% in petrolatum (pet.) for inclusion in fragrance mix I of the European baseline series.[11]

-

Application: A small amount of the allergen preparation is applied to a patch test chamber (e.g., Finn Chamber® on Scanpor® tape). The patch is then applied to the upper back of the patient.

-

Occlusion: The patch remains in place for 48 hours.

-

Reading: The patch is removed after 48 hours, and the skin reaction is read at designated time points, typically at day 2 (D2) or D3, and a later reading at D4 or D7.

-

Interpretation: Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria: ?+ for doubtful reaction, + for weak positive (erythema, infiltration, papules), ++ for strong positive (edema, vesicles), and +++ for extreme positive (bullous or ulcerative reaction).

-

Direct Peptide Reactivity Assay (DPRA)

The DPRA is an in chemico method that assesses the reactivity of a chemical with synthetic peptides containing cysteine and lysine, mimicking the haptenation process.

-

Objective: To quantify the peptide depletion caused by hydroxycitronellal as an indicator of its reactivity.

-

Methodology (based on OECD TG 442C):

-

Reagents: Synthetic peptides containing cysteine (Ac-RFAACAA-COOH) and lysine (Ac-RFAAKAA-COOH), hydroxycitronellal test solution, appropriate solvent (e.g., acetonitrile), and buffer solutions.

-

Incubation: The test chemical is incubated with each of the synthetic peptides at a specific molar ratio (e.g., 1:10 for cysteine, 1:50 for lysine) for 24 hours at 25°C.

-

Analysis: The concentration of the remaining (non-depleted) peptide is measured by high-performance liquid chromatography (HPLC) with UV detection.

-

Calculation: The percentage of peptide depletion is calculated for both cysteine and lysine. The mean depletion is used to classify the chemical's reactivity potential.

-

KeratinoSens™ Assay

This is an in vitro method using a human keratinocyte cell line to assess the activation of the Keap1-Nrf2 pathway.

-

Objective: To measure the induction of Nrf2-mediated gene expression by hydroxycitronellal.

-

Methodology (based on OECD TG 442D):

-

Cell Line: A transgenic human keratinocyte cell line (HaCaT) containing a luciferase gene under the control of an ARE element.

-

Exposure: Cells are exposed to a range of concentrations of hydroxycitronellal for 48 hours.

-

Luciferase Assay: After exposure, the cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: The fold induction of luciferase activity is calculated relative to vehicle controls. The EC1.5 value (the concentration at which luciferase activity is induced 1.5-fold) is determined.

-

Human Cell Line Activation Test (h-CLAT)

The h-CLAT is an in vitro method that measures the activation of dendritic cell-like cell lines.

-

Objective: To quantify the upregulation of cell surface markers CD86 and CD54 on THP-1 cells following exposure to hydroxycitronellal.

-

Methodology (based on OECD TG 442E):

-

Cell Line: The human monocytic leukemia cell line THP-1 is used as a surrogate for dendritic cells.

-

Exposure: THP-1 cells are exposed to various concentrations of hydroxycitronellal for 24 hours.

-

Staining and Flow Cytometry: Cells are stained with fluorescently labeled antibodies against CD86 and CD54. The expression of these markers is quantified using flow cytometry.

-

Data Analysis: The relative fluorescence intensity (RFI) is calculated. A chemical is classified as a sensitizer if the RFI of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% in at least two of three independent experiments.[12]

-

Management and Future Perspectives

The primary management strategy for individuals with ACD to hydroxycitronellal is avoidance of products containing this fragrance ingredient.[13] This requires careful reading of product labels, as regulations in many regions mandate the listing of common fragrance allergens, including hydroxycitronellal, if they are present above certain concentrations.[2]

Future research should focus on several key areas:

-

Elucidation of Specific Immune Responses: A more detailed understanding of the T-cell receptor (TCR) repertoire and the specific hapten-peptide complexes that drive the immune response to hydroxycitronellal is needed.

-

Improved In Vitro Models: The development of more sophisticated in vitro models, such as 3D skin equivalents incorporating immune cells, will provide more physiologically relevant data on sensitization.

-

Computational Toxicology: In silico models, including quantitative structure-activity relationship (QSAR) models, can aid in predicting the sensitization potential of new fragrance ingredients and understanding the structural basis of their reactivity.[14]

-

Thresholds for Elicitation: Further studies are needed to better define the thresholds for elicitation of ACD in sensitized individuals to inform risk assessment and management strategies.

Conclusion

Allergic contact dermatitis to hydroxycitronellal is a significant clinical problem driven by a well-defined, albeit complex, immunopathological pathway. A combination of clinical data from patch testing and mechanistic data from in chemico and in vitro assays provides a robust framework for the identification and characterization of its sensitization potential. For professionals in research and drug development, a thorough understanding of the underlying mechanisms and the available testing methodologies is crucial for ensuring the safety of consumer products and for the development of novel, less allergenic alternatives. The continued integration of advanced analytical techniques, cell-based assays, and computational modeling will further refine our ability to predict and manage skin sensitization to this and other fragrance allergens.

References

- 1. RIFM fragrance ingredient safety assessment, hydroxycitronellal dimethyl acetal, CAS Registry Number 141-92-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. belabservices.com [belabservices.com]

- 3. Investigating protein haptenation mechanisms of skin sensitisers using human serum albumin as a model protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 5. Protein Haptenation and Its Role in Allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of Protein Haptenation by Chemical Sensitizers Within the Complexity of the Human Skin Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of Protein Haptenation by Chemical Sensitizers Within the Complexity of the Human Skin Proteome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Allergic contact sensitization potential of hydroxycitronellal in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Application of Defined Approaches for Skin Sensitization to Agrochemical Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. estudogeral.uc.pt [estudogeral.uc.pt]

- 12. tsar.jrc.ec.europa.eu [tsar.jrc.ec.europa.eu]

- 13. Hydroxycitronellal Ingredient Allergy Safety Information [skinsafeproducts.com]

- 14. criver.com [criver.com]

In Vitro Cytotoxicity of Butylphenyl Methylpropional: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butylphenyl methylpropional (p-BMHCA), commonly known as Lilial, is a synthetic fragrance ingredient that has come under scientific scrutiny due to concerns about its potential for reproductive toxicity and skin sensitization.[1][2] As a result, its use in cosmetic products has been banned in the European Union.[3][4] This technical guide provides an in-depth overview of the in vitro cytotoxicity of Butylphenyl Methylpropional, summarizing key quantitative data, detailing experimental methodologies, and visualizing the implicated cellular pathways. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the cytotoxic profile of this compound and to provide a framework for the assessment of similar molecules.

Quantitative Cytotoxicity Data

The in vitro cytotoxic effects of Butylphenyl Methylpropional have been evaluated across various cell lines, with differing sensitivities observed. The human keratinocyte cell line, HaCaT, has been identified as particularly susceptible.[5] A summary of the key quantitative data is presented in Table 1.

| Cell Line | Assay | Endpoint | Concentration | Result | Reference |

| HaCaT | MTT | 50% Cell Death | 60 nM | Decreased Viability | [6] |

| HaCaT | MTT | Cell Viability | 10 µM | 65% Decrease | [5] |

| HepG2 | MTT | Cell Viability | 100 µM | 23% Decrease | [5] |

| Caco2 | MTT | Cell Viability | 100 µM | 23% Decrease | [5] |

| NIH 3T3 | MTT | Cell Viability | - | No Significant Effect | [5] |

| MCF7 | MTT | Cell Viability | - | No Significant Effect | [5] |

| Hek293 | MTT | Cell Viability | - | No Significant Effect | [5] |

| HeLa9903 | Resazurin | Cell Viability | 100 nM | Significant Reduction | [7] |

| HeLa9903 | Resazurin | Cytotoxicity | Up to 100 µM | Not Cytotoxic (<70% viability) | [7] |

| CHO-K1 | Resazurin | Cell Viability | 250 µM | ~55% Decrease | [7] |

| CHO-K1 | Resazurin | Cell Viability | 500 µM | ~95% Decrease | [7] |

| CHO-K1 (+S9 mix) | Resazurin | Cell Viability | Up to 500 µM | No Cytotoxicity | [7] |

Experimental Protocols

The assessment of Butylphenyl Methylpropional's cytotoxicity has employed a variety of standard in vitro assays. The methodologies detailed below are based on the cited literature and provide a reproducible framework for further investigation.

Cell Culture and Exposure

-

Cell Lines: A range of human and animal cell lines have been utilized, including:

-

Chinese hamster ovary cells (CHO-K1)[7]

-

Culture Conditions: Cells were typically cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[5]

-

Treatment: Butylphenyl Methylpropional was dissolved in a suitable solvent, such as ethanol, with the final concentration in the culture medium not exceeding a non-toxic level (e.g., 0.5%).[5] Cells were seeded in 96-well plates and allowed to adhere before being treated with a range of concentrations of the test compound for a specified duration (e.g., 12 or 24 hours).[5][6]

Cytotoxicity Assays

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Following treatment with Butylphenyl Methylpropional, the culture medium is removed.

-

MTT solution is added to each well and incubated to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

-

The formazan crystals are then solubilized using a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

Caption: Workflow of the MTT cytotoxicity assay.

The resazurin assay is another metabolic indicator assay used to measure cell viability.

-

After the treatment period, a resazurin-based solution is added to the cell culture.

-

Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

-

The fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths.

-

Cell viability is calculated relative to the untreated control.[7]

To investigate the effect of metabolism on cytotoxicity, experiments can be conducted in the presence of a rat liver S9 fraction.[7]

-

The S9 fraction, containing a mixture of metabolic enzymes, is added to the cell culture along with the test compound.

-

The cytotoxicity assay is then performed as described above.

-

A comparison of cytotoxicity with and without the S9 mix indicates whether metabolites are more or less toxic than the parent compound.

Signaling Pathways and Mechanisms of Cytotoxicity

The cytotoxic effects of Butylphenyl Methylpropional in susceptible cells, particularly HaCaT keratinocytes, appear to be mediated primarily through mitochondrial dysfunction.[6][9]

Mitochondrial Toxicity

Studies have indicated that Butylphenyl Methylpropional acts as a mitochondrial toxin.[5][6] The proposed mechanism involves the following key events:

-

Inhibition of Electron Transport Chain (ETC): Butylphenyl Methylpropional has been shown to inhibit complexes I and II of the mitochondrial electron transport chain.[5][6] This disruption impairs the cell's ability to produce ATP.

-

Increased Reactive Oxygen Species (ROS) Production: The inhibition of the ETC leads to an increase in the generation of reactive oxygen species (ROS).[6][9] This oxidative stress can damage cellular components, including lipids, proteins, and DNA.

-

Decreased Intracellular ATP Levels: As a direct consequence of ETC inhibition, the intracellular levels of ATP are significantly reduced in a dose-dependent manner.[6][9] This energy depletion compromises essential cellular functions.

-

Cell Death: The culmination of mitochondrial dysfunction, oxidative stress, and ATP depletion leads to cell death.[6][9]

The effects of increased ROS can be mitigated by antioxidants such as N-acetyl cysteine (NAC), Trolox, and lipoic acid, which have been shown to protect HaCaT cells from Butylphenyl Methylpropional-induced decreases in viability.[6]

Caption: Mitochondrial toxicity pathway of Butylphenyl Methylpropional.

Other Signaling Pathways

While mitochondrial toxicity is a prominent mechanism, other signaling pathways have been investigated in relation to Butylphenyl Methylpropional's effects. However, studies have reported that neither Butylphenyl Methylpropional nor its metabolites were able to activate the NF-κB and NRF2 signaling pathways at a concentration of 50 µM in HEK 293 cells.[8][10]

Conclusion

The in vitro data clearly demonstrate that Butylphenyl Methylpropional can induce cytotoxicity, with a pronounced effect on human keratinocytes. The primary mechanism of this toxicity appears to be the disruption of mitochondrial function, leading to oxidative stress, energy depletion, and ultimately, cell death. While metabolic activation via the S9 fraction appears to detoxify the compound in CHO-K1 cells, the sensitivity of specific cell types like HaCaT cells highlights the importance of selecting appropriate models for in vitro safety assessment. This technical guide provides a consolidated resource for understanding the cytotoxic profile of Butylphenyl Methylpropional, which can inform the safety evaluation of other fragrance ingredients and chemicals with similar structures. Further research is warranted to fully elucidate the cell-type specific responses and the potential for long-term, low-dose exposure effects.

References

- 1. skinethix.com [skinethix.com]

- 2. LUSH [lush.medconfworld.com]

- 3. cosmeticsinfo.org [cosmeticsinfo.org]

- 4. Butylphenyl Methylpropional (Explained + Products) [incidecoder.com]

- 5. national-toxic-encephalopathy-foundation.org [national-toxic-encephalopathy-foundation.org]

- 6. Fragrance chemicals lyral and lilial decrease viability of HaCat cells' by increasing free radical production and lowering intracellular ATP level: protection by antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxicological investigation of lilial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toxicological investigation of lilial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Genotoxicity Assessment of Lilial and Its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lilial, a synthetic fragrance ingredient also known as butylphenyl methylpropional, has undergone scrutiny for its potential toxicological effects, leading to its ban in cosmetic products within the European Union. While primarily classified as a reproductive toxicant, its genotoxic potential has also been a subject of investigation. This technical guide provides a comprehensive overview of the genotoxicity assessment of Lilial and its primary metabolites, Lilial alcohol and p-tert-butyl benzoic acid (PTBBA). A review of the available scientific literature, including key regulatory opinions and recent research, indicates a general lack of genotoxic activity in a battery of in vitro assays. This guide summarizes the quantitative data from these studies, details the experimental protocols employed, and visualizes the relevant biological pathways to offer a thorough resource for researchers and professionals in the field.

Introduction

Lilial (3-(4-tert-butylphenyl)-2-methylpropanal) is an aromatic aldehyde that has been widely used in various consumer products for its lily-of-the-valley scent. Concerns over its safety profile, particularly its reproductive toxicity, prompted a comprehensive evaluation by regulatory bodies such as the Scientific Committee on Consumer Safety (SCCS). The assessment of its genotoxicity—the potential to damage DNA—is a critical component of its overall safety evaluation. This guide focuses specifically on the findings related to the genotoxicity of Lilial and its metabolites.

Metabolic Pathways of Lilial

The metabolism of Lilial primarily occurs in the liver and involves Phase I and Phase II reactions. The principal Phase I metabolic pathway involves the oxidation of the aldehyde group to a carboxylic acid, forming p-tert-butyl benzoic acid (PTBBA), and the reduction of the aldehyde group to an alcohol, forming Lilial alcohol. These reactions are typically catalyzed by cytochrome P450 (CYP) enzymes and alcohol/aldehyde dehydrogenases.

Figure 1: Simplified metabolic pathway of Lilial.

Genotoxicity Assessment of Lilial and Its Metabolites

A range of in vitro genotoxicity studies have been conducted to evaluate the potential of Lilial and its metabolites to induce gene mutations, chromosomal damage, and DNA strand breaks. The consensus from these studies, as summarized by the SCCS, is that Lilial does not exhibit genotoxic potential in these assays.[1][2]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.

Experimental Protocol: Cultures of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli strain (e.g., WP2 uvrA) were exposed to various concentrations of Lilial, both with and without a metabolic activation system (S9 fraction from rat liver).[3] The substance was tested up to a maximum concentration of 5000 µ g/plate . After incubation, the number of revertant colonies was counted and compared to the solvent control.

Data Summary:

Table 1: Ames Test Results for Lilial

| Test System | Metabolic Activation (S9) | Concentration Range (µ g/plate ) | Result |

| S. typhimurium TA98, TA100, TA1535, TA1537 | With & Without | up to 5000 | Negative |

| E. coli WP2 uvrA | With & Without | up to 5000 | Negative |

Source: SCCS/1591/17[1]

In Vitro Mammalian Cell Gene Mutation Test (CHO/HPRT Assay)

This assay evaluates the potential of a substance to induce gene mutations at the hypoxanthine-guanine phosphoribosyl transferase (HPRT) locus in Chinese hamster ovary (CHO) cells.

Experimental Protocol: CHO-K1 cells were exposed to Lilial and its metabolites at various concentrations (e.g., up to 100 µM) for a defined period (e.g., 4 hours), both with and without metabolic activation (S9 mix).[4][5] Following a post-treatment expression period to allow for the manifestation of mutations, cells were plated in a selective medium containing 6-thioguanine (6-TG). Only cells with a mutation in the HPRT gene can survive in the presence of 6-TG. The number of mutant colonies was then counted.

Data Summary: A recent study by Jablonská et al. (2023) found that neither Lilial nor its metabolites showed mutagenic activity in the CHO/HPRT gene mutation test in CHO-K1 cells at concentrations up to 100 µM.[4][5]

Table 2: CHO/HPRT Assay Results for Lilial and Metabolites

| Test Substance | Metabolic Activation (S9) | Concentration Range (µM) | Result |

| Lilial | With & Without | up to 100 | Negative |

| Lilial Metabolites | With & Without | up to 100 | Negative |

Source: Jablonská et al., 2023[4]

In Vitro Micronucleus Test

The in vitro micronucleus test identifies substances that cause chromosomal damage by detecting the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Experimental Protocol: CHO cells were treated with Lilial at a range of concentrations. The assay was performed both with and without metabolic activation. The SCCS opinion SCCS/1591/17 reviewed a study where Lilial was tested up to concentrations inducing cytotoxicity.[1][2]

Data Summary: The SCCS concluded that Lilial did not induce a significant increase in the number of micronucleated cells in cultured CHO cells, both with and without metabolic activation.[1][2]

Table 3: In Vitro Micronucleus Test Results for Lilial

| Test System | Metabolic Activation (S9) | Concentration Range | Result |

| CHO Cells | With & Without | Up to cytotoxic levels | Negative |

Source: SCCS/1591/17[1]

γH2AX Biomarker-Based Genotoxicity Assay

The phosphorylation of the histone variant H2AX to form γH2AX is a sensitive indicator of DNA double-strand breaks. This assay quantifies the formation of γH2AX foci in the cell nucleus.

Experimental Protocol: CHO-K1 and HeLa cells were treated with Lilial and its metabolites at concentrations up to 100 µM.[4] After treatment, the cells were fixed and stained with an antibody specific for γH2AX. The presence of γH2AX foci was then quantified using fluorescence microscopy.

Data Summary: The study by Jablonská et al. (2023) reported that neither Lilial nor its metabolites were able to cause double-strand breaks in DNA, as measured by the γH2AX biomarker, in both CHO-K1 and HeLa cells.[4]

Table 4: γH2AX Assay Results for Lilial and Metabolites

| Test Substance | Test System | Concentration Range (µM) | Result |

| Lilial | CHO-K1, HeLa | up to 100 | Negative |

| Lilial Metabolites | CHO-K1, HeLa | up to 100 | Negative |

Source: Jablonská et al., 2023[4]

Figure 2: Experimental workflow for the genotoxicity assessment of Lilial.

Signaling Pathway Analysis

Recent research has also explored the effect of Lilial and its metabolites on cellular stress-related signaling pathways, such as the NF-κB and NRF2 pathways, which can be activated in response to cellular damage.

Experimental Protocol: HEK 293 cells containing luciferase reporter genes for either the NF-κB or NRF2 pathway were exposed to Lilial and its metabolites at a concentration of 50 µM.[4] The activation of these pathways was measured by the luminescence of luciferase.

Data Summary: Jablonská et al. (2023) found that neither Lilial nor its metabolites were able to activate the NF-κB and NRF2 signaling pathways at the tested concentration.[4] This suggests that at non-cytotoxic concentrations, Lilial and its metabolites do not induce a significant cellular stress response that would be indicative of genotoxic or other damaging effects.